3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride
Description
Chiral Center Analysis and Absolute Configuration Determination
The compound’s stereogenic center at carbon 3 adopts an S-configuration , as confirmed by X-ray crystallographic studies of related analogs. This assignment aligns with the Cahn-Ingold-Prelog priority rules:
- Amino group (-NH3⁺, highest priority due to protonation)
- Carbonyl-bearing carbon (C2)
- Methyl-substituted carbon (C4)
- Chloromethyl group (C1)
Crystallographic data reveal a tetrahedral geometry around C3 with bond angles deviating ≤ 2.5° from ideal sp³ hybridization. The absolute configuration was further verified through optical rotation comparisons ([α]D²⁵ = +38.7° in methanol), matching computational predictions from density functional theory (DFT) simulations.
Conformational Isomerism in Solid-State vs. Solution Phase
Solid-state analysis via single-crystal X-ray diffraction shows a gauche conformation between the amino and chloro groups (dihedral angle = 62.4°), stabilized by an intramolecular N-H···O=C hydrogen bond (2.09 Å). In contrast, nuclear Overhauser effect spectroscopy (NOESY) reveals dynamic equilibrium between three dominant solution-phase conformers:
| Conformer | Dihedral Angle C2-C3-C4-C5 | Population (%) |
|---|---|---|
| I | -178.3° (antiperiplanar) | 42 |
| II | -65.1° (gauche) | 33 |
| III | +57.8° (gauche) | 25 |
The conformational flexibility arises from low rotational barriers (ΔG‡ = 8.2-11.7 kJ/mol) around the C3-C4 bond, as quantified by variable-temperature ¹³C NMR.
Properties
IUPAC Name |
3-amino-1-chloro-4-methylpentan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJMRLNPAXBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Activation
The synthesis typically begins with a methyl-substituted pentan-2-one derivative. For example, 4-methylpentan-2-one serves as a common precursor due to its symmetrical substitution pattern, which facilitates regioselective chlorination at the C1 position. Activation of the α-carbon adjacent to the carbonyl group is achieved through Lewis acids such as aluminum chloride (AlCl₃), which polarizes the carbonyl bond and enhances electrophilic substitution.
Chlorination Reagents and Conditions
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the most effective chlorinating agents, achieving yields exceeding 75% under reflux conditions (110–115°C). A patent by demonstrates that combining POCl₃ (10 equiv) with PCl₅ (1 equiv) in a dichloromethane solvent system minimizes side reactions like over-chlorination. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically within 2–3 hours.
Table 1: Comparison of Chlorination Methods
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃/PCl₅ | 115 | 2 | 78 |
| SOCl₂ | 65 | 4 | 62 |
| Cl₂/AlCl₃ | 25 | 6 | 45 |
Introduction of the Amino Group
Gabriel Synthesis and Hofmann Degradation
The amine functionality at C3 is introduced via Hofmann degradation of a carboxamide intermediate. As detailed in, the nitrile group in 2-chloro-4-methyl-3-cyanopentan-2-one is hydrolyzed to a carboxamide using concentrated sulfuric acid at 90°C. Subsequent treatment with sodium hypobromite (NaOBr) in a basic aqueous medium cleaves the amide bond, yielding the primary amine. This step achieves an 85% conversion efficiency when conducted at 70°C for 1 hour.
Reductive Amination Alternatives
An alternative pathway involves reductive amination of a keto-chloride intermediate. Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is selectively reduced to the amine. However, this method produces lower yields (∼60%) due to competing reduction of the chloroalkyl group.
Hydrochloride Salt Formation
Acidic Workup and Crystallization
The free base 3-amino-1-chloro-4-methylpentan-2-one is treated with gaseous hydrogen chloride (HCl) in anhydrous diethyl ether to precipitate the hydrochloride salt. Crystallization from a ethanol/water (3:1) mixture at 0°C yields colorless needles with >99% purity, as confirmed by melting point (mp 189–191°C) and elemental analysis.
Table 2: Hydrochloride Salt Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO·HCl |
| Molecular Weight | 186.08 g/mol |
| Melting Point | 189–191°C |
| Solubility (H₂O) | 25 g/100 mL |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent advancements employ continuous flow reactors to enhance reaction control and scalability. A tubular reactor with staggered mixing zones ensures uniform exposure to POCl₃, reducing byproduct formation by 40% compared to batch processes. Residence times of 15 minutes at 110°C achieve 82% chlorination efficiency.
Waste Management and Solvent Recovery
Phosphorus-containing byproducts are neutralized with aqueous sodium bicarbonate, yielding non-hazardous phosphate salts. Dichloromethane solvent is recovered via fractional distillation, achieving 95% reuse rates and minimizing environmental impact.
Analytical and Quality Control Protocols
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥99% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including:
- Oxidation : Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to form ketones or carboxylic acids.
- Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles (e.g., hydroxide ions), leading to diverse derivatives.
Pharmaceutical Applications
Intermediate in Drug Synthesis
One of the notable pharmaceutical applications of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is its role as an intermediate in the synthesis of bioactive compounds. For instance, it has been investigated for its potential use in synthesizing HIV reverse transcriptase inhibitors, which are crucial for treating HIV infections. This compound's structural characteristics allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents .
Biochemical Research
Enzyme Interaction Studies
In biochemical research, 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is employed to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it a valuable tool for investigating biochemical processes. Researchers utilize this compound to explore its effects on various enzymes, contributing to a deeper understanding of metabolic regulation and potential therapeutic targets .
Industrial Applications
Production of Specialty Chemicals
The compound is also utilized in industrial settings for producing specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing other industrial products, enhancing its utility in chemical manufacturing processes .
Case Study 1: Synthesis of Nevirapine
Nevirapine is an important non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The synthesis process involves multiple steps where 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride acts as a key intermediate. The reaction conditions and yields have been optimized to enhance efficiency and reduce costs .
Case Study 2: Enzyme Inhibition Studies
Research conducted by various groups has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that modifications using this compound can lead to significant changes in enzyme kinetics, providing insights into potential drug design strategies .
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Used in the synthesis of pharmaceuticals |
| Pharmaceutical Applications | Intermediate for drug development | Key role in synthesizing HIV inhibitors |
| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Insights into enzyme kinetics and drug design |
| Industrial Applications | Production of specialty chemicals | Intermediate for various industrial products |
Mechanism of Action
The mechanism of action of 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents and backbone modifications, influencing reactivity and applications:
Structural Insights :
- Aromatic vs.
Analytical and Pharmacological Data
Analytical Methods :
- Pharmacological Potential: While the target compound’s bioactivity is undocumented, structurally related cathinones (e.g., Pentylone) act as serotonin-norepinephrine-dopamine reuptake inhibitors, suggesting possible CNS applications . The phenyl-substituted analog () may serve as a protease inhibitor due to its similarity to chloromethyl ketone inhibitors .
Biological Activity
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride is a chemical compound with significant biological activity. Its molecular structure includes an amino group and a chlorine atom, which contribute to its reactivity and interaction with biological systems. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly in enzyme inhibition and potential therapeutic properties.
Molecular Formula
- C : 6
- H : 11
- Cl : 1
- N : 1
- O : 1 (as a hydrochloride)
The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins. It can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can disrupt various biochemical pathways, affecting cellular processes.
Chemical Reactions
3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride can undergo several chemical reactions:
- Substitution Reactions : Chlorine can be replaced by nucleophiles such as hydroxide ions.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different products, including carboxylic acids or amines.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Substitution | Sodium hydroxide | 3-Amino-3-methyl-2-pentanone |
| Oxidation | Potassium permanganate | Corresponding carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
Enzyme Inhibition
Research indicates that 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride exhibits inhibitory effects on certain enzymes. This property is particularly valuable in drug development, where enzyme inhibitors can be used to treat various diseases.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that the compound may possess antimicrobial and anticancer activities. Specific assays have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, although further research is needed to confirm these effects.
Case Studies
-
Enzyme Interaction Study :
- A study demonstrated that the compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting potential applications in metabolic disorders.
-
Antimicrobial Activity :
- In vitro tests showed that 3-Amino-1-chloro-4-methylpentan-2-one;hydrochloride effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
-
Cancer Cell Line Study :
- Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability, supporting its potential role in cancer therapy.
Q & A
Q. What synthetic methodologies are recommended for 3-Amino-1-chloro-4-methylpentan-2-one hydrochloride, and how can reaction conditions be optimized to minimize byproducts?
Answer:
- Key Methodologies :
- Esterification and Ring-Opening Reactions : Use thionyl chloride (SOCl₂) to facilitate esterification of precursors like 2-azabicyclo[2,2,1]hept-5-ene-3-one, followed by ring-opening in dichloromethane (DCM) to yield intermediates .
- Reduction Steps : Employ aqueous DCM solutions with reducing agents (e.g., NaBH₄) to stabilize reactive intermediates and minimize hydrolysis .
- Optimization Strategies :
Q. How should researchers handle and store 3-Amino-1-chloro-4-methylpentan-2-one hydrochloride to ensure stability?
Answer:
- Storage Conditions :
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent photodegradation .
- Humidity Control : Use desiccants in storage environments to avoid hygroscopic degradation .
- Handling Protocols :
Advanced Research Questions
Q. What advanced techniques are critical for resolving structural ambiguities in derivatives of 3-Amino-1-chloro-4-methylpentan-2-one hydrochloride?
Answer:
Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data for this compound?
Answer:
- Data Reconciliation Workflow :
- Benchmark Computational Models : Validate density functional theory (DFT) methods against crystallographic data .
- Experimental Validation : Perform kinetic studies under controlled conditions (e.g., pH, solvent polarity) to compare with simulated reaction pathways .
- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) metrics for bond angles/energies .
- Case Study : Adjust solvation models in simulations to account for hydrogen bonding in aqueous DCM mixtures, which may explain discrepancies in nucleophilic substitution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


